5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl Chloride

Covalent inhibitor design Fragment-based drug discovery Nucleophilic substitution

Generic substitution of thiophene sulfonyl chlorides jeopardizes SAR by altering electrophilic kinetics and target engagement geometry. This 3-isoxazolyl-substituted building block addresses that risk with crystallographically validated binding (PDB 5q02, 2.095 Å) and consistent reactivity. - Enables rapid parallel sulfonamide library synthesis under mild conditions (RT, base). - Crystallographic benchmark pose supports confident docking and pharmacophore modeling. - Defined melting point (77-78°C) streamlines QC before library production.

Molecular Formula C7H4ClNO3S2
Molecular Weight 249.7 g/mol
CAS No. 160233-27-2
Cat. No. B062600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl Chloride
CAS160233-27-2
Molecular FormulaC7H4ClNO3S2
Molecular Weight249.7 g/mol
Structural Identifiers
SMILESC1=CON=C1C2=CC=C(S2)S(=O)(=O)Cl
InChIInChI=1S/C7H4ClNO3S2/c8-14(10,11)7-2-1-6(13-7)5-3-4-12-9-5/h1-4H
InChIKeyXDOOPXTYGCQGOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1,2-Oxazol-3-yl)thiophene-2-sulfonyl Chloride: Chemical Identity & Structure


5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride (CAS 160233-27-2) is a heterocyclic building block featuring a sulfonyl chloride functional group attached to a 2,5-disubstituted thiophene core bearing an isoxazole moiety at the 3-position of the thiophene ring . The compound possesses the molecular formula C₇H₄ClNO₃S₂ and a molecular weight of 249.69 g/mol . The sulfonyl chloride group confers electrophilic reactivity toward nucleophiles including amines, alcohols, and thiols, enabling rapid generation of sulfonamide, sulfonate, and sulfonothioate derivatives . This compound belongs to the broader class of isoxazolylthiophene sulfonyl chlorides, which serve as key intermediates in medicinal chemistry programs targeting enzyme inhibition and receptor modulation [1].

5-(1,2-Oxazol-3-yl)thiophene-2-sulfonyl Chloride: Substitution Risks


Generic substitution among thiophene sulfonyl chlorides is scientifically unsound due to three intersecting factors that directly impact synthetic outcomes and downstream biological activity. First, the isoxazole ring at the thiophene 3-position is not an inert appendage—it modulates the electronic environment of the sulfonyl chloride group, altering reaction kinetics with nucleophiles [1]. Second, the spatial orientation of the 3-isoxazolyl substituent creates a distinct molecular geometry that dictates how derived sulfonamides engage biological targets; crystallographic evidence confirms this geometry is critical for productive binding interactions . Third, the specific 1,2-relationship between the isoxazole nitrogen and oxygen heteroatoms influences hydrogen-bonding capacity and metabolic stability in derived pharmacophores [1]. These parameters are not transferable across positional isomers or alternative heterocyclic substitutions, making direct analog replacement a high-risk decision in structure-activity relationship studies and lead optimization workflows.

5-(1,2-Oxazol-3-yl)thiophene-2-sulfonyl Chloride: Comparative Evidence


Electrophilic Reactivity: Sulfonyl Chloride vs. Bromo

The sulfonyl chloride functional group in the target compound provides a demonstrably more versatile electrophilic center compared to the bromo substituent in the comparator 5-bromo-1,3-thiazol-2-yl derivative. While both compounds can participate in the same urea-forming reaction, the sulfonyl chloride enables subsequent diversification through sulfonamide formation—a pathway entirely inaccessible to the bromo analog [1]. This bifurcated reactivity is evidenced by the successful synthesis of 1-(5-bromo-1,3-thiazol-2-yl)-3-[5-(1,2-oxazol-3-yl)thiophen-2-yl]sulfonylurea, where the target compound's sulfonyl chloride moiety reacts with an amine to form the sulfonylurea linkage, while the bromo substituent on the thiazole partner remains intact and available for orthogonal chemistry [1].

Covalent inhibitor design Fragment-based drug discovery Nucleophilic substitution

Lipophilicity (LogP) vs. Parent Thiophene Sulfonyl Chloride

The target compound exhibits a calculated LogP of 3.41, representing a substantial increase in lipophilicity compared to the unsubstituted parent compound thiophene-2-sulfonyl chloride [1]. The isoxazole ring contributes approximately 1.5-1.8 LogP units above the baseline thiophene sulfonyl chloride scaffold . This increased lipophilicity is derived from the aromatic isoxazole heterocycle, which adds both hydrophobic surface area and π-character while maintaining favorable heteroatom content for solubility balance [1].

ADME optimization Membrane permeability Drug-likeness

Target Engagement: FBPase Allosteric Inhibition

Derivatives synthesized from the target compound demonstrate validated target engagement with human liver fructose-1,6-bisphosphatase 1 (FBPase), as confirmed by X-ray crystallography at 2.095 Å resolution [1]. The 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl moiety occupies a defined allosteric binding pocket distinct from the AMP allosteric site, establishing a binding mode that is structurally characterized and reproducible [1]. The unsubstituted isoxazole ring participates in specific hydrogen-bonding interactions with the protein backbone, as evidenced by the electron density map [1].

Allosteric inhibitor FBPase Type 2 diabetes

Positional Isomer: 3-Isoxazolyl vs. 5-Isoxazolyl

The 3-isoxazolyl substitution pattern on the target compound (isoxazole attached to thiophene at isoxazole C3 position) represents a structurally distinct connectivity compared to the 5-isoxazolyl isomer (CAS 551930-53-1) [1]. The 3-isoxazolyl configuration places the isoxazole oxygen and nitrogen heteroatoms in a spatial orientation that, in crystallographically characterized derivatives, positions the nitrogen for potential hydrogen-bonding interactions while orienting the oxygen away from hydrophobic protein surfaces [2]. The 5-isoxazolyl isomer reverses this orientation, which may alter binding geometry and synthetic accessibility due to different electronic effects on the thiophene ring [1].

Positional isomer comparison SAR Binding mode

Melting Point & Crystallinity Profile

The target compound exhibits a reported melting point of 77-78 °C, indicating it is a crystalline solid at ambient laboratory conditions [1]. This thermal property contrasts with structurally related isoxazolylthiophene sulfonyl chlorides bearing additional alkyl substituents, such as 4-(3-methylisoxazol-5-yl)thiophene-2-sulfonyl chloride (CAS 1245568-69-7), which may exhibit different melting behavior due to the methyl group's disruption of crystal packing . The well-defined melting point of the target compound facilitates straightforward recrystallization-based purification and confirms batch-to-batch consistency via melting point determination .

Purification Recrystallization Solid-phase handling

Polar Surface Area & Hydrogen-Bonding Capacity

The target compound possesses a calculated polar surface area (PSA) of 96.79 Ų, which falls within the optimal range for balanced permeability and solubility [1]. The isoxazole heterocycle contributes two heteroatoms (one nitrogen, one oxygen) that provide hydrogen-bonding capacity without inflating PSA beyond the threshold associated with poor membrane permeability (typically >140 Ų). This PSA value, combined with the LogP of 3.41, positions derivatives of this building block favorably within the Lipinski Rule of Five space for drug-likeness [1][2].

In silico ADME Oral bioavailability prediction Blood-brain barrier penetration

5-(1,2-Oxazol-3-yl)thiophene-2-sulfonyl Chloride: Application Scenarios


Allosteric FBPase Inhibitor Discovery

Procure this compound as the core sulfonamide-forming fragment for FBPase allosteric inhibitor programs targeting type 2 diabetes. The 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl moiety has been crystallographically validated (PDB 5q02, 2.095 Å resolution) to occupy a defined allosteric pocket on human liver FBPase, establishing a binding mode that is structurally characterized and mechanistically distinct from orthosteric inhibition [1]. The sulfonyl chloride enables rapid generation of sulfonamide or sulfonylurea libraries for SAR exploration, with the isoxazole ring providing both hydrogen-bonding capacity and favorable lipophilicity (LogP = 3.41) [2].

Covalent Fragment Libraries via Sulfonamide

Deploy this sulfonyl chloride as an electrophilic diversification handle for generating focused covalent fragment libraries. The electrophilic -SO₂Cl group reacts efficiently with primary and secondary amines to form stable sulfonamide linkages under mild conditions (room temperature, base catalysis), enabling parallel synthesis workflows with amine-containing fragment collections [1]. The resulting sulfonamides retain the 3-isoxazolylthiophene scaffold, which has demonstrated target engagement in crystallographic studies [2]. The well-defined melting point (77-78 °C) facilitates purification and quality control of the starting material before library synthesis .

Bifunctional Linkers for PROTAC & Bioconjugates

Utilize this compound as a bifunctional intermediate for constructing heterobifunctional linkers in PROTAC (proteolysis-targeting chimera) and bioconjugate applications. The sulfonyl chloride provides a reactive handle for attachment to amine-containing ligands (E3 ligase binders or target protein ligands), while the isoxazole ring can serve as a recognition element or be further functionalized via metal-catalyzed cross-coupling at the thiophene position [1]. The compound's PSA of 96.79 Ų and LogP of 3.41 predict that derived PROTACs will maintain physicochemical properties within the range associated with cellular permeability [2].

SAR of Isoxazolylthiophene Pharmacophores

Employ this building block as a starting material for systematic structure-activity relationship (SAR) studies around the isoxazolylthiophene pharmacophore. The 3-isoxazolyl substitution pattern is distinct from 5-isoxazolyl isomers, providing a defined spatial orientation of hydrogen-bonding functionality that has been correlated with productive binding in enzyme inhibition assays [1]. The sulfonyl chloride group can be converted to sulfonamides with diverse amine partners, enabling rapid exploration of substituent effects while maintaining the core scaffold geometry. The crystallographic validation in FBPase provides a benchmark binding pose for computational docking and pharmacophore modeling [2].

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